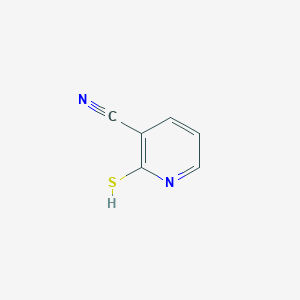

2-sulfanylpyridine-3-carbonitrile

Descripción

2-Sulfanylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a sulfanyl (-SH) group at position 2 and a nitrile (-CN) group at position 2. This scaffold is highly reactive due to the electron-withdrawing nitrile group and the nucleophilic sulfanyl moiety, making it a versatile intermediate in organic synthesis. It is frequently employed in the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrimidino-thienopyridines, which are relevant in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

2-sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKYGNDJZUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

Nucleophilic aromatic substitution (SNAr) is the most widely employed method for synthesizing 2-sulfanylpyridine-3-carbonitrile. The reaction typically involves replacing a halogen atom (commonly chlorine) at the 2-position of pyridine-3-carbonitrile with a sulfanyl group (-SH) using thiolate anions. The electron-withdrawing nitrile group at the 3-position activates the pyridine ring toward nucleophilic attack, facilitating substitution at the ortho position.

The general reaction proceeds as follows:

where represents a thiolate ion generated in situ from thiols (R-SH) and a base.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Base Selection

Strong bases such as sodium hydride (NaH) or potassium carbonate (KCO) are critical for deprotonating thiols to generate reactive thiolate ions. Sodium hydride achieves near-quantitative conversion in polar aprotic solvents like dimethylformamide (DMF).

Solvent Systems

-

DMF : Enhances reaction rates due to high polarity and ability to stabilize ionic intermediates.

-

N-Methyl-2-pyrrolidone (NMP) : Preferred for high-temperature reactions (e.g., 140°C) to overcome kinetic barriers in sterically hindered substrates.

-

Acetonitrile : Used in reactions requiring milder conditions (25–60°C).

Temperature Control

Table 1: Representative Syntheses of this compound Derivatives

Key observations:

-

Electron-deficient pyridines (e.g., fluorinated derivatives) exhibit faster reaction kinetics due to enhanced ring activation.

-

Steric hindrance from substituents at the 6-position reduces yields, necessitating higher temperatures or prolonged reaction times.

Alternative Synthetic Approaches

Condensation Reactions

Though less common, condensation strategies have been explored for substrates lacking pre-existing halogen atoms. For example, cyclocondensation of β-ketonitriles with sulfur sources like Lawesson’s reagent can yield 2-sulfanylpyridine-3-carbonitriles. However, these methods suffer from poor regioselectivity and are limited to specialized substrates.

Use of Thiourea Derivatives

Thiourea-mediated routes involve reacting 2-aminopyridine-3-carbonitriles with disulfur dichloride (SCl). This method introduces sulfur via intermediate isothiocyanate formation but requires stringent anhydrous conditions and offers modest yields (50–60%).

Industrial-Scale Production Considerations

Process Intensification

Análisis De Reacciones Químicas

Types of Reactions

2-sulfanylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperature, pressure, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-sulfanylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: this compound is used in the production of specialty chemicals and materials, as well as in the development of new technologies.

Mecanismo De Acción

The mechanism of action of 2-sulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of 2-sulfanylpyridine-3-carbonitrile derivatives are heavily influenced by substituents on the pyridine ring or the sulfanyl group. For example:

- The strong electron-withdrawing nature of -CF₃ enhances the electrophilicity of the nitrile group, facilitating nucleophilic additions. However, this substitution reduces the nucleophilicity of the sulfanyl group compared to unsubstituted analogs .

- 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-45-4) introduces a 4-chlorophenyl group at position 6 and a 4-methylphenylsulfanyl group at position 2. The bulky aryl substituents increase steric hindrance, slowing down reactions at the nitrile site but improving thermal stability .

Crystallographic and Physicochemical Properties

- 2-Chloro-6-phenylpyridine-3-carbonitrile (C₁₂H₇ClN₂) exhibits near-planar geometry with high aromaticity in the pyridine ring, as confirmed by X-ray crystallography. The chloro and nitrile groups induce dipole-dipole interactions, increasing melting points compared to sulfanyl analogs .

- Hirshfeld surface analysis reveals dominant H-bonding and van der Waals interactions in its crystal lattice .

Comparative Data Table

Key Research Findings

Synthetic Versatility: The sulfanyl group in this compound enables facile thiol-disulfide exchange reactions, critical for constructing sulfur-rich heterocycles like thienopyridines .

Electron-Withdrawing Effects : Nitrile and trifluoromethyl substituents synergistically activate the pyridine ring for cross-coupling reactions, as seen in palladium-catalyzed arylations .

Biological Relevance : Derivatives with aryl-sulfanyl groups (e.g., 4-methylphenylsulfanyl) show enhanced bioavailability due to lipophilic interactions with cellular membranes .

Crystal Engineering : Planar pyridine derivatives (e.g., 2-chloro-6-phenylpyridine-3-carbonitrile) form stable co-crystals with carboxylic acids, useful in materials science .

Q & A

Q. What are the optimized synthetic routes for 2-sulfanylpyridine-3-carbonitrile and its derivatives?

Synthesis typically involves multi-step reactions with careful control of conditions. For example:

- Step 1 : Formation of the pyridine core via Knoevenagel condensation (benzaldehyde + malononitrile) under basic conditions (e.g., NaOH in methanol) .

- Step 2 : Functionalization with sulfhydryl (-SH) groups using high-energy methods like microwave-assisted synthesis or high-pressure reactors to improve efficiency .

- Catalysts : Trifluoroacetic acid enhances yields and selectivity during thiolation .

- Key derivatives : Substituents like trifluoromethyl groups can be introduced via nucleophilic aromatic substitution or cross-coupling reactions .

Q. Table 1: Synthesis Optimization

| Step | Method | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Knoevenagel condensation | Methanol, NaOH, RT | None | ~60-70 | |

| 2 | Microwave-assisted | 150°C, 30 min | Trifluoroacetic acid | ~85 | |

| 3 | Thiolation | High-pressure reactor | Pd(OAc)₂ | ~75 |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- TLC and GC-MS : Monitor reaction progress and purity during synthesis .

- X-ray crystallography : Resolve crystal structures (e.g., using SHELXL97 and ORTEP-III for visualization) .

- NMR/FT-IR : Confirm functional groups (e.g., -SH at ~2550 cm⁻¹ in IR; nitrile C≡N at ~2200 cm⁻¹) .

- Computational modeling : Density-functional theory (DFT) calculates electronic properties (e.g., correlation energy, HOMO-LUMO gaps) .

Q. How do the sulfhydryl (-SH) and nitrile (-CN) groups influence the compound’s reactivity?

- -SH group : Participates in disulfide bond formation, metal coordination, and nucleophilic substitution. Its acidity (pKa ~6.5) enables pH-dependent reactivity .

- -CN group : Acts as a hydrogen-bond acceptor and stabilizes intermediates in cyclization reactions. Electron-withdrawing effects enhance electrophilic aromatic substitution .

Advanced Questions

Q. What reaction mechanisms govern the functionalization of this compound in complex derivatives?

- Nucleophilic aromatic substitution : The -SH group directs electrophiles to the pyridine ring’s ortho/para positions. For example, trifluoromethylation at position 6 involves Cu-mediated coupling .

- Cyclization : Under acidic conditions, the nitrile group reacts with adjacent amines or thiols to form fused heterocycles (e.g., thienopyridines) .

- Mechanistic validation : Kinetic isotope effects (KIEs) and DFT simulations track transition states .

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- In vitro assays :

- Enzyme inhibition (e.g., kinase assays using fluorescence polarization) .

- Receptor binding studies (e.g., radioligand displacement for GPCR targets) .

- Cellular models : Apoptosis assays (Annexin V/PI staining) to evaluate cytotoxicity .

- Structure-activity relationships (SAR) : Vary substituents (e.g., CF₃, Cl) to optimize potency .

Q. How should researchers resolve contradictions between experimental and computational data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.